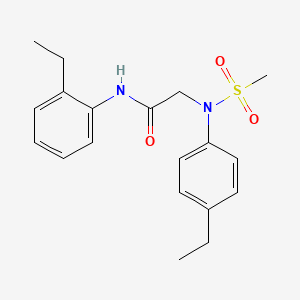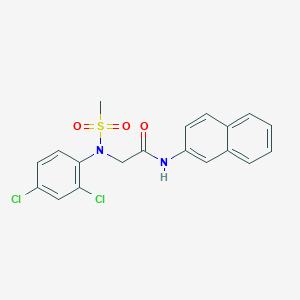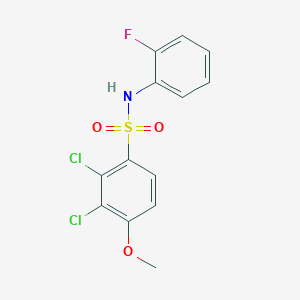![molecular formula C20H17Cl2N3O3S B3534935 N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3534935.png)
N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
Descripción general
Descripción
Compounds with similar structures to the one you mentioned are often used in the synthesis of pharmaceuticals, herbicides, and insecticides . They can also be used as intermediates in the manufacture of dyes and cosmetic products .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information on the compound’s molecular weight, chemical formula, and the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its molecular structure. For example, compounds with an amine group (-NH2) can react with acids to form amides, while compounds with a carboxylic acid group (-COOH) can react with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These can include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound can depend on many factors, including its potential uses, the current state of knowledge about it, and the availability of funding for research . Potential areas for future research might include exploring new synthesis methods, investigating its mechanism of action, or studying its potential applications .
Propiedades
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S/c21-16-4-6-19(7-5-16)29(27,28)25(18-3-1-2-17(22)12-18)14-20(26)24-13-15-8-10-23-11-9-15/h1-12H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIYWMWULPKRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3534857.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3534873.png)
![2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3534878.png)
![2-{5-methoxy-2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3534885.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-phenylethyl)benzamide](/img/structure/B3534896.png)
![3-(2-furylmethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3534901.png)


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3534917.png)
![methyl 4-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B3534919.png)

![8,8'-[1,3-phenylenebis(oxy)]bis(1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B3534957.png)
![N~1~-(4-ethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3534968.png)
